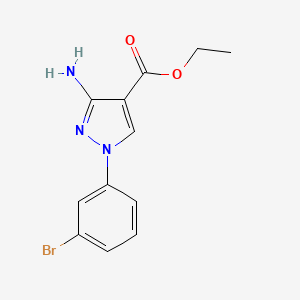
Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate
Cat. No. B8435219
M. Wt: 310.15 g/mol
InChI Key: DICXBJZUGDNHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07589116B2
Procedure details


To a solution of the ester from Step 1 (0.5 g, 1.61 mmol) in THF (4.3 mL) was added isoamylnitrite (0.434 mL, 3.23 mmol), and the mixture was refluxed for 16 hours. It was cooled to room temperature, concentrated, dried and used as such for the subsequent step without any purification.



Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[CH:13]=2)[N:3]=1.C(ON=O)CC(C)C>C1COCC1>[CH2:10]([O:9][C:7]([C:6]1[CH:2]=[N:3][N:4]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([Br:18])[CH:13]=2)[CH:5]=1)=[O:8])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NN(C=C1C(=O)OCC)C1=CC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
0.434 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)ON=O
|
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 16 hours
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without any purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=CC(=CC=C1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
